

# A comparative study of the reactivity of different positions on the biphenyl ring

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-NITRO-[1,1'-BIPHENYL]-3-OL

Cat. No.: B096009

[Get Quote](#)

## A Comparative Analysis of Reactivity at Different Positions on the Biphenyl Ring

A comprehensive guide for researchers, scientists, and drug development professionals on the regioselectivity of electrophilic and nucleophilic substitution reactions on the biphenyl scaffold, supported by experimental data and detailed protocols.

The biphenyl moiety is a prevalent structural motif in pharmaceuticals, agrochemicals, and functional materials. Understanding the reactivity of its different ring positions is crucial for the rational design and synthesis of novel biphenyl-containing compounds. This guide provides a comparative study of the reactivity of the ortho, meta, and para positions on the biphenyl ring towards various substitution reactions, presenting quantitative data, detailed experimental protocols, and mechanistic insights.

## Electrophilic Aromatic Substitution: A Preference for Para

The phenyl group acts as a weak activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This directing effect stems from the ability of the second phenyl ring to stabilize the arenium ion intermediate through resonance. While both ortho and para positions are activated, the para position is generally favored, a preference that becomes more pronounced with bulkier electrophiles due to steric hindrance at the ortho positions.<sup>[1]</sup>

## Nitration

The nitration of biphenyl yields a mixture of ortho-, meta-, and para-nitrobiphenyl. The product distribution is highly sensitive to reaction conditions, highlighting the nuanced interplay of electronic and steric effects.

| Reaction Conditions                                                                 | Ortho (%) | Meta (%) | Para (%) | Ortho:Para Ratio | Reference |
|-------------------------------------------------------------------------------------|-----------|----------|----------|------------------|-----------|
| Nitric                                                                              |           |          |          |                  |           |
| Acid/Sulfuric Acid                                                                  | ~37.5     | Trace    | ~62.5    | ~0.6             | [2]       |
| Heterogeneous (unspecified)                                                         | ~60       | Trace    | ~40      | ~1.5             | [2]       |
| Nitric Acid/Aqueous Sulfuric Acid                                                   | ~77.8     | Trace    | ~22.2    | ~3.5             | [3]       |
| Bi(NO <sub>3</sub> ) <sub>3</sub> ·5H <sub>2</sub> O/MgSO <sub>4</sub> (mechanical) | ~41       | Trace    | ~59      | ~0.7             | [4]       |

### Experimental Protocol: Nitration of Biphenyl

A typical laboratory procedure for the nitration of biphenyl involves the slow addition of a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to a solution of biphenyl in a suitable solvent, such as acetic acid.

### Materials:

- Biphenyl
- Concentrated Nitric Acid (HNO<sub>3</sub>)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)

- Glacial Acetic Acid
- Ice
- Sodium Bicarbonate solution (saturated)
- Ethanol

**Procedure:**

- Dissolve a known amount of biphenyl in glacial acetic acid in a flask.
- Cool the flask in an ice bath.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the biphenyl solution while stirring. Maintain the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1 hour).
- Pour the reaction mixture over crushed ice to precipitate the product.
- Filter the solid product and wash it with cold water until the washings are neutral.
- Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.
- Wash again with cold water.
- Recrystallize the crude product from ethanol to obtain purified nitrobiphenyl isomers.
- Analyze the product mixture using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the isomer distribution.

## Halogenation

Halogenation of biphenyl, such as bromination, also demonstrates a strong preference for substitution at the para position. While detailed quantitative data for monohalogenation is scarce, the synthesis of 4,4'-dibromobiphenyl proceeds with high selectivity, indicating the favorability of the para position.[\[4\]](#)

### Experimental Protocol: Bromination of Biphenyl (Vapor Phase)

This method provides a procedure for the preparation of 4,4'-dibromobiphenyl, illustrating the para-directing effect.

#### Materials:

- Biphenyl (finely powdered)
- Bromine ( $\text{Br}_2$ )
- Benzene
- Desiccator

#### Procedure:

- Place finely powdered biphenyl in an evaporating dish within a desiccator.
- In a separate dish under the rack, place a measured amount of bromine.
- Close the desiccator, leaving a small opening for the escape of hydrogen bromide gas.
- Allow the biphenyl to be exposed to bromine vapor for several hours (or overnight).
- Remove the resulting orange solid and let it stand in a fume hood to allow excess bromine and hydrogen bromide to evaporate.
- Dissolve the crude product in hot benzene, filter, and cool to crystallize the 4,4'-dibromobiphenyl.

## Friedel-Crafts Acylation

In Friedel-Crafts acylation of biphenyl, the steric hindrance at the ortho positions becomes a dominant factor, leading to almost exclusive formation of the para-substituted product.<sup>[1]</sup> This high regioselectivity makes it a valuable method for the synthesis of 4-acylbiphenyls.

| Reactants                 | Catalyst        | Product(s)        | Product Distribution    | Reference |
|---------------------------|-----------------|-------------------|-------------------------|-----------|
| Biphenyl, Acetyl Chloride | $\text{AlCl}_3$ | 4-Acetyl biphenyl | Almost exclusively para | [1]       |

### Experimental Protocol: Friedel-Crafts Acylation of Biphenyl

This protocol describes the synthesis of 4-acetyl biphenyl.

#### Materials:

- Biphenyl
- Acetyl Chloride ( $\text{CH}_3\text{COCl}$ )
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Hydrochloric Acid (HCl), dilute
- Sodium Bicarbonate solution (saturated)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Hexane

#### Procedure:

- Suspend anhydrous aluminum chloride in dry dichloromethane in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
- Cool the suspension in an ice bath.
- Slowly add acetyl chloride to the stirred suspension.
- Add a solution of biphenyl in dry dichloromethane dropwise to the reaction mixture.

- After the addition is complete, stir the reaction mixture at room temperature for a specified time (e.g., 2 hours).
- Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
- Recrystallize the crude product from hexane to obtain pure 4-acetyl biphenyl.

## Sulfonation

The sulfonation of biphenyl primarily yields biphenyl-4-sulfonic acid. The monosulfonation of biphenylene, a related compound, exclusively forms the 2-sulfonic acid, and further sulfonation leads to a mixture of 2,6- and 2,7-disulfonic acids.[\[5\]](#)

| Reactant                    | Reagent                         | Products                                                         | Product Distribution           | Reference           |
|-----------------------------|---------------------------------|------------------------------------------------------------------|--------------------------------|---------------------|
| Biphenylene                 | SO <sub>3</sub> in Nitromethane | Biphenylene-2-sulfonic acid                                      | Exclusive                      | <a href="#">[5]</a> |
| Biphenylene-2-sulfonic acid | SO <sub>3</sub> in Nitromethane | Biphenylene-2,6-disulfonic acid, Biphenylene-2,7-disulfonic acid | 65% 2,6-isomer, 35% 2,7-isomer | <a href="#">[5]</a> |

### Experimental Protocol: Sulfonation of Biphenyl

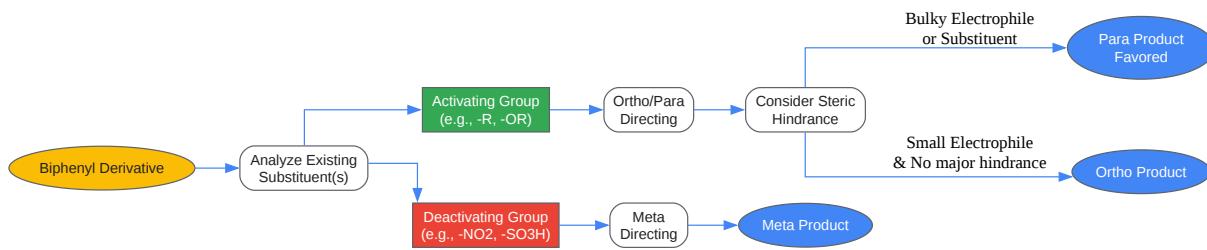
A general procedure for the sulfonation of aromatic compounds involves heating with concentrated sulfuric acid.

Materials:

- Biphenyl
- Concentrated Sulfuric Acid ( $H_2SO_4$ )
- Sodium Chloride (NaCl)

**Procedure:**

- Heat a mixture of biphenyl and concentrated sulfuric acid.
- After the reaction is complete, pour the mixture into a cold, saturated solution of sodium chloride.
- The sodium salt of biphenylsulfonic acid will precipitate.
- Filter the precipitate and wash it with a small amount of cold sodium chloride solution.
- Recrystallize the sodium biphenylsulfonate from water.


## Nucleophilic Aromatic Substitution: Activating Groups are Key

Nucleophilic aromatic substitution (SNAr) on the biphenyl ring is less common and generally requires the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to a good leaving group. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient ring to form a resonance-stabilized Meisenheimer complex. The stability of this intermediate is crucial, and it is enhanced by the presence of EWGs that can delocalize the negative charge.<sup>[3]</sup>

Due to the lack of inherent activating groups on the biphenyl ring itself, nucleophilic aromatic substitution typically requires a pre-functionalized biphenyl derivative, such as a nitrobiphenyl halide. The position of substitution is then determined by the location of the leaving group.

## Signaling Pathways and Experimental Workflows

To visualize the decision-making process in predicting the outcome of electrophilic aromatic substitution on a biphenyl ring, a logical relationship diagram is presented below.

[Click to download full resolution via product page](#)

Caption: Logical flow for predicting EAS products on substituted biphenyls.

## Conclusion

The reactivity of the biphenyl ring is a fascinating interplay of electronic and steric effects. In electrophilic aromatic substitution, the para position is generally the most reactive, with the ortho position being a significant secondary site of attack, especially with smaller electrophiles. The meta position is largely unreactive in these reactions. For nucleophilic aromatic substitution, the presence and position of strong electron-withdrawing groups are paramount in dictating the feasibility and regioselectivity of the reaction. The provided experimental data and protocols offer a valuable resource for chemists engaged in the synthesis and modification of biphenyl-based molecules.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [learninglink.oup.com](http://learninglink.oup.com) [learninglink.oup.com]

- 2. researchgate.net [researchgate.net]
- 3. chem.winthrop.edu [chem.winthrop.edu]
- 4. Is Phenyl an Ortho/Para or Meta Director? - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A comparative study of the reactivity of different positions on the biphenyl ring]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096009#a-comparative-study-of-the-reactivity-of-different-positions-on-the-biphenyl-ring]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)